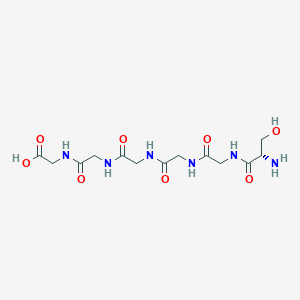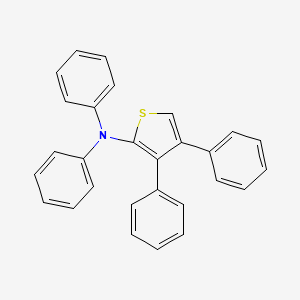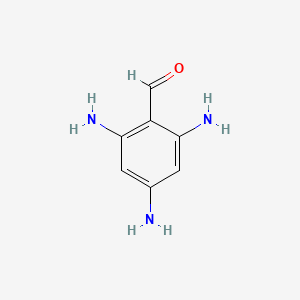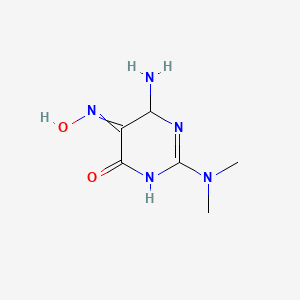
L-Serylglycylglycylglycylglycylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Serylglycylglycylglycylglycylglycine is a synthetic peptide composed of a sequence of amino acids. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The structure of this compound includes multiple glycine residues, which are known for their simplicity and flexibility in peptide chains.
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Serylglycylglycylglycylglycylglycine can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically starts with the attachment of the first amino acid to the resin, followed by the stepwise addition of protected amino acids. Each addition involves deprotection and coupling reactions, which are repeated until the desired peptide sequence is obtained. The final product is then cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often incorporating automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
L-Serylglycylglycylglycylglycylglycine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the serine residue, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be used to modify the peptide, particularly at any disulfide bonds if present.
Substitution: Amino acid residues within the peptide can be substituted with other residues to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are often used.
Substitution: Substitution reactions may involve the use of specific amino acid derivatives and coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Major Products
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of the serine residue can lead to the formation of serine oxide derivatives, while substitution reactions can yield a variety of peptide analogs with altered sequences.
Scientific Research Applications
L-Serylglycylglycylglycylglycylglycine has several applications in scientific research:
Chemistry: It is used as a model peptide for studying peptide synthesis and modification techniques.
Biology: The compound serves as a tool for investigating protein-protein interactions and enzyme-substrate relationships.
Medicine: Research into its potential therapeutic applications includes exploring its role in drug delivery systems and as a scaffold for developing new pharmaceuticals.
Industry: this compound is utilized in the development of biomaterials and nanotechnology applications.
Mechanism of Action
The mechanism of action of L-Serylglycylglycylglycylglycylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, influencing their activity and triggering downstream signaling pathways. The exact mechanism depends on the context in which the peptide is used, such as its role in enzyme inhibition or receptor activation.
Comparison with Similar Compounds
Similar Compounds
Glycylglycylglycylglycylglycine: A peptide with a similar structure but lacking the serine residue.
L-Alanylglycylglycylglycylglycylglycine: A peptide with an alanine residue instead of serine.
L-Serylglycylglycylglycylglycine: A shorter peptide with fewer glycine residues.
Uniqueness
L-Serylglycylglycylglycylglycylglycine is unique due to the presence of the serine residue, which can participate in specific interactions and reactions that other similar peptides cannot. This makes it a valuable compound for studying the effects of serine in peptide chains and for developing specialized applications in research and industry.
Properties
CAS No. |
369379-94-2 |
|---|---|
Molecular Formula |
C13H22N6O8 |
Molecular Weight |
390.35 g/mol |
IUPAC Name |
2-[[2-[[2-[[2-[[2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C13H22N6O8/c14-7(6-20)13(27)19-4-11(24)17-2-9(22)15-1-8(21)16-3-10(23)18-5-12(25)26/h7,20H,1-6,14H2,(H,15,22)(H,16,21)(H,17,24)(H,18,23)(H,19,27)(H,25,26)/t7-/m0/s1 |
InChI Key |
TVABYHXANHKPDC-ZETCQYMHSA-N |
Isomeric SMILES |
C([C@@H](C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O)N)O |
Canonical SMILES |
C(C(C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4-Bis[1-(prop-2-en-1-yl)cyclopent-3-en-1-yl]benzene](/img/structure/B14250072.png)
![4-[4-(4-Nitrophenoxy)phenyl]-2-(4-nitrophenyl)phthalazin-1(2H)-one](/img/structure/B14250082.png)

![[2-(Methylsulfanyl)-4-(morpholin-4-yl)thieno[2,3-d]pyrimidin-6-yl]methanol](/img/structure/B14250099.png)


![3,3'-{[2,5-Bis(1,3-benzoxazol-2-yl)-1,4-phenylene]bis(oxy)}dianiline](/img/structure/B14250130.png)

![N-[(Benzyloxy)carbonyl]-3-[methoxy(phenyl)phosphoryl]-L-alanine](/img/structure/B14250141.png)
![6-Oxabicyclo[3.1.0]hexane-3-carboxylicacid, 3-amino-](/img/structure/B14250145.png)
![Phosphonic acid, [2-oxo-2-(2-oxo-3-oxazolidinyl)ethyl]-, diethyl ester](/img/structure/B14250152.png)
![Sulfamide, N'-[(1S,2S)-2-amino-1,2-diphenylethyl]-N,N-dimethyl-](/img/structure/B14250157.png)
![N-[3-Oxo-3-phenyl-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide](/img/structure/B14250159.png)
![2H-1-Benzopyran-2-one, 3-[3-(3,4-dihydroxyphenyl)-1-oxo-2-propenyl]-](/img/structure/B14250163.png)
